1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Beschreibung
The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with two distinct groups:
- A 4-(morpholin-4-ylsulfonyl)phenyl moiety at the pyrrolidine nitrogen.
- A pyridin-3-ylmethyl group attached to the carboxamide nitrogen.
Eigenschaften
Molekularformel |
C21H24N4O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c26-20-12-17(21(27)23-14-16-2-1-7-22-13-16)15-25(20)18-3-5-19(6-4-18)31(28,29)24-8-10-30-11-9-24/h1-7,13,17H,8-12,14-15H2,(H,23,27) |
InChI-Schlüssel |
BBAZWFWOSKAZEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Michael Addition-Cyclization
A widely adopted method involves:
-
Itaconic acid derivative preparation : Itaconic acid (11 ) reacts with aniline to form 5-oxo-1-phenylpyrrolidin-3-carboxylic acid (12 ) under acidic conditions.
-
Enaminone formation : Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene yields methyl 3-(dimethylamino)-2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)acrylate (14 ).
-
Cyclization : Reaction with acetamidine or benzamidine in methanol produces methyl 2-substituted-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (16 ).
Key conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Aniline | H2SO4 | 100°C | 85% |
| 2 | DMFDMA | Toluene | Reflux | 92% |
| 3 | Acetamidine | Methanol | RT | 65% |
This method achieves 65–92% yields but requires careful control of stoichiometry to avoid byproducts.
Dieckmann Condensation
Alternative routes employ intramolecular cyclization of δ-keto esters. For example, ethyl 4-(4-(morpholin-4-ylsulfonyl)phenyl)-3-oxopentanoate undergoes base-mediated cyclization to form the pyrrolidinone ring.
Advantages :
| Parameter | Value |
|---|---|
| Reaction time | 4–6 h |
| Temperature | 0°C → RT |
| Yield | 88–92% |
| Purity (HPLC) | >98% |
This step is highly reproducible but demands anhydrous conditions to prevent hydrolysis.
Amide Bond Formation with Pyridin-3-ylmethylamine
The final carboxamide is formed via activated ester intermediates :
Bis(pentafluorophenyl) Carbonate (BPC) Activation
-
Carboxylic acid activation : 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (17 ) reacts with BPC and triethylamine in acetonitrile to form pentafluorophenyl esters (19 ).
-
Amine coupling : Pyridin-3-ylmethylamine (18 ) is added to 19 , yielding the target compound after 12 h at RT.
Performance metrics :
| Amine | Yield (%) | Purity (%) |
|---|---|---|
| Pyridin-3-ylmethylamine | 89 | 97 |
HATU-Mediated Coupling
For scale-up, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF facilitates coupling at 0°C with 85–90% yields .
Purification and Characterization
Final purification employs:
-
Flash chromatography : Silica gel with EtOAc/hexane (3:7) removes unreacted amines.
-
Recrystallization : Methanol/water mixtures yield crystalline product with >99% purity.
Analytical data :
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.71 (s, 1H, pyridine), 3.62 (m, 4H, morpholine), 2.91 (m, 2H, pyrrolidine) |
| HPLC | Retention time: 6.7 min; Purity: 99.2% |
| HRMS | [M+H]+: 430.5 (calc. 430.5) |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Michael Addition | 5 | 45 | Moderate | High |
| Dieckmann Condensation | 3 | 60 | High | Moderate |
| HATU Coupling | 2 | 85 | High | Low |
The HATU-mediated route offers the best balance of yield and scalability but requires expensive reagents.
Analyse Chemischer Reaktionen
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.
Wissenschaftliche Forschungsanwendungen
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
*Calculated based on structural components; exact data unavailable in evidence.
Key Observations:
- The target compound’s morpholinylsulfonyl group confers higher polarity and molecular weight (~468 g/mol) compared to analogs with halogenated phenyl groups (e.g., 315–375 g/mol) . This may enhance aqueous solubility but reduce membrane permeability.
- Pyridin-3-ylmethyl vs. pyridin-3-yl : The methylene linker in the target compound increases flexibility and may alter binding modes compared to direct pyridinyl attachment .
Functional Group Impact on Bioactivity (Inferred)
- Morpholinylsulfonyl Phenyl : This group is commonly used to improve solubility and target engagement in kinase inhibitors. Its sulfonyl moiety may interact with basic residues (e.g., lysine) in enzyme active sites .
- Pyridinylmethyl: Similar to ’s pyridinyl group, this substituent could participate in π-stacking with aromatic amino acids (e.g., phenylalanine) or coordinate metal ions in metalloenzymes.
- Halogenated Phenyl Analogs (e.g., ): Fluorine or chlorine atoms enhance lipophilicity and metabolic stability but may reduce solubility compared to the target compound’s polar substituents.
Biologische Aktivität
The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355 g/mol. The structure includes a morpholine ring, a pyrrolidine core, and a pyridine moiety, which contribute to its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355 g/mol |
| Key Functional Groups | Morpholine, Pyrrolidine, Sulfonamide |
| Physical State | White to yellow crystalline powder |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit tumor growth in various cancer cell lines. For example, in a study involving the SJSA-1 cell line, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent against specific cancers .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound is believed to interact with molecular targets such as MDM2, which is implicated in p53 regulation. By inhibiting MDM2, the compound may promote p53 activity, leading to increased apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has exhibited anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a preclinical study, the compound was administered at doses of 100 mg/kg for 14 days to assess its antitumor efficacy. Results indicated moderate tumor growth inhibition in treated mice compared to controls. The study also noted changes in biomarkers associated with apoptosis and cell cycle regulation .
Case Study 2: Inflammatory Response Modulation
A separate investigation focused on the anti-inflammatory effects of the compound in a model of lipopolysaccharide (LPS)-induced inflammation. The results showed significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a pyrrolidinone precursor with a sulfonated morpholine derivative under basic conditions (e.g., triethylamine in dimethylformamide) to introduce the morpholin-4-ylsulfonyl group.
- Step 2 : Coupling the intermediate with a pyridinylmethylamine via carboxamide bond formation, often using coupling agents like EDCI/HOBt.
- Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Basic: How is structural confirmation and purity assessment achieved for this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent integration and stereochemical environment (e.g., pyrrolidine ring conformation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolidine and morpholine rings .
Advanced: What experimental strategies optimize reaction yields and minimize byproducts during synthesis?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
- Catalyst Optimization : Use of triethylamine or DMAP to accelerate carboxamide coupling while suppressing racemization .
- Temperature Control : Maintaining 0–5°C during sulfonation steps to prevent overreaction .
- Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction times to maximize yield .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological considerations:
- Substituent Variation : Systematic modification of the morpholin-4-ylsulfonyl group (e.g., replacing morpholine with piperazine) to assess impact on target binding .
- Bioisosteric Replacement : Swapping the pyridin-3-ylmethyl group with benzyl or thiazole derivatives to probe steric/electronic effects .
- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase profiling) and cellular viability tests (MTT assays) to correlate structural changes with activity .
Advanced: What challenges arise in resolving stereochemical uncertainties in the pyrrolidine ring?
Analytical approaches include:
- Chiral HPLC : Employing chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm optical purity .
- Dynamic NMR : Monitoring temperature-dependent splitting of proton signals to infer ring puckering dynamics .
- Crystallographic Refinement : Resolving absolute configuration via anomalous scattering in X-ray diffraction .
Advanced: How should researchers address contradictions in reported biological activity data?
- Assay Validation : Replicate experiments using standardized cell lines (e.g., HEK293 or HeLa) and control compounds .
- Purity Reassessment : Verify compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
- Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites that may confound results .
Advanced: What computational tools are recommended for predicting binding modes with protein targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or MAPK) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .
Advanced: How can researchers mitigate solubility issues in in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
